

Technical Support Center: Augmentin (Amoxicillin/Clavulanate) Animal Studies

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Compound of Interest					
Compound Name:	Augpenin				
Cat. No.:	B1239372	Get Quote			

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding unexpected side effects of Augmentin (amoxicillin/clavulanate) observed in animal studies. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed unexpected side effects of Augmentin in animal studies?

A1: Beyond the expected gastrointestinal upset (diarrhea, vomiting, anorexia), several unexpected side effects have been reported in animal studies. These include hypersensitivity reactions, neurotoxicity, and significant alterations to the gut microbiome. In dogs, a higher incidence of adverse events, primarily cutaneous signs and hypotension, has been observed with intravenous Augmentin compared to other antibiotics like Zinacef.[1][2] High doses or prolonged use in dogs have been associated with neurotoxicity, manifesting as ataxia.[3]

Q2: Are there species-specific considerations for Augmentin administration?

A2: Yes, certain species are highly sensitive to Augmentin. It should never be used in rabbits, guinea pigs, chinchillas, hamsters, or other rodents due to the risk of life-threatening diarrhea and clostridial enterotoxemia.[3][4][5][6] Caution is also advised in pregnant animals.[3][4]



Q3: What is known about the long-term effects of Augmentin on the gut microbiome in animal models?

A3: Studies in cats and mice have shown that amoxicillin/clavulanic acid can significantly alter the gastrointestinal microbiome.[7][8][9] These changes can include an increase in Proteobacteria and a decrease in Firmicutes and Actinobacteria.[7] While some of these changes may be temporary, both short-term and long-term alterations have been observed, potentially delaying the normal development of the microbiome in young animals.[7][8][9] In mice, antibiotic-induced gut dysbiosis has been linked to anxiety-like behavior and alterations in host metabolomes.[10]

Troubleshooting Guides Issue 1: Unexpected Hypersensitivity Reaction Observed

Symptoms:

- Cutaneous signs (e.g., rash, hives, erythematous wheals)[1][2][11][12]
- Hypotension[1][2][12]
- Periorbital and muzzle edema[12]
- Anaphylaxis[3][12]

Possible Cause: Hypersensitivity reactions to beta-lactam antibiotics are a known risk. These can be immediate or delayed and are not necessarily dose-dependent.

Troubleshooting Steps:

- Discontinue Augmentin Administration Immediately: This is the most critical first step.
- Provide Supportive Care: Depending on the severity of the reaction, this may include:
 - Administration of antihistamines.[12]
 - Intravenous crystalloid fluid therapy to manage hypotension.



- Use of sympathomimetic drugs for severe hypotension.[12]
- In cases of anaphylaxis, administration of epinephrine may be necessary.[13]
- Monitor Vital Signs: Closely monitor cardiovascular and respiratory function.
- Document the Event: Record all clinical signs, treatments administered, and the animal's response. This information is crucial for future studies and animal welfare.

Issue 2: Neurological Abnormalities Observed

Symptoms:

- Ataxia (incoordination) in dogs with high doses or prolonged use.
- Anxiety, hyperactivity, confusion, convulsions, and behavioral changes have been reported in relation to amoxicillin.[14]
- Increased immobility time and decreased swimming time in forced swim tests in juvenile rats.
 [14]
- Reduced seizure threshold.[14]

Possible Cause: Amoxicillin has been shown to have neurotoxic effects.[14][15][16] The proposed mechanism involves the inhibition of GABA-A receptors, leading to increased neuronal excitability.[17] Studies in rats have also shown amoxicillin administration can lead to decreased brain serotonin levels and increased glutamate levels, which may contribute to depression-like behavior and convulsions, respectively.[14]

Troubleshooting Steps:

- Re-evaluate Dosage and Duration: Neurotoxicity is often associated with high doses or prolonged treatment.[3]
- Consider Discontinuation: If neurological signs are observed, discontinuation of the drug should be considered.



- Monitor Neurological Status: Perform regular neurological examinations to track the progression or resolution of signs.
- Supportive Care: Provide a safe and comfortable environment for animals exhibiting neurological signs to prevent injury.

Data Presentation

Table 1: Incidence of Adverse Events with Intravenous Augmentin in Dogs

Antibiotic	Number of Dogs	Number with Adverse Events	Incidence Rate	p-value
Augmentin	22	8	36%	0.0003
Zinacef	43	1	2%	

Data from a prospective observational study comparing adverse events associated with intravenous Augmentin and Zinacef for surgical prophylaxis in dogs.[1][2]

Table 2: Neurotoxicity of Amoxicillin in Juvenile Rats

Treatment Group (14 days)	Change in Immobility Time (Forced Swim Test)	Change in Swimming Time (Forced Swim Test)	Change in Brain Serotonin Levels	Change in Brain Glutamate Levels
Amoxicillin (25	Significant	Significant	Significant	Significant
mg/kg)	Increase	Decrease	Decrease	Increase
Amoxicillin (50	Significant	Significant	Significant	Significant
mg/kg)	Increase	Decrease	Decrease	Increase

Data from a study investigating the neurotoxic effects of amoxicillin administration in female juvenile rats.[14]



Experimental Protocols

Protocol 1: Assessment of Adverse Reactions to Intravenous Antibiotics in Dogs

- Objective: To compare the incidence of adverse events associated with intravenous Augmentin and Zinacef in dogs undergoing surgery.
- Animals: 65 client-owned dogs.
- Procedure:
 - Dogs were prospectively enrolled in the study.
 - One group (n=22) received intravenous Augmentin for surgical prophylaxis.
 - The other group (n=43) received intravenous Zinacef.
 - Adverse events were recorded using a modified scoring system.
 - The incidence of adverse events was compared between the two groups.
- Key Findings: A significantly higher incidence of adverse events (cutaneous signs and/or hypotension) was observed with Augmentin (36%) compared to Zinacef (2%).[1][2]

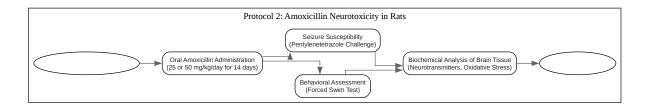
Protocol 2: Evaluation of Amoxicillin-Induced Neurotoxicity in Juvenile Rats

- Objective: To determine the neurotoxic effects of clinically relevant doses of amoxicillin in female juvenile rats.
- Animals: Female juvenile rats.
- Procedure:
 - Rats were administered single oral daily doses of 25 mg/kg or 50 mg/kg of amoxicillin for 14 days.
 - Behavioral tests, including the forced swim test, were conducted to assess for depressionlike behavior.



- The onset of pentylenetetrazole-induced convulsions was measured to evaluate seizure susceptibility.
- Brain tissues were analyzed for neurotransmitter levels (serotonin and glutamate) and markers of oxidative stress (superoxide dismutase and catalase activities).
- Key Findings: Amoxicillin administration led to increased immobility time, decreased swimming time, reduced seizure threshold, decreased brain serotonin levels, and increased brain glutamate levels.[14]

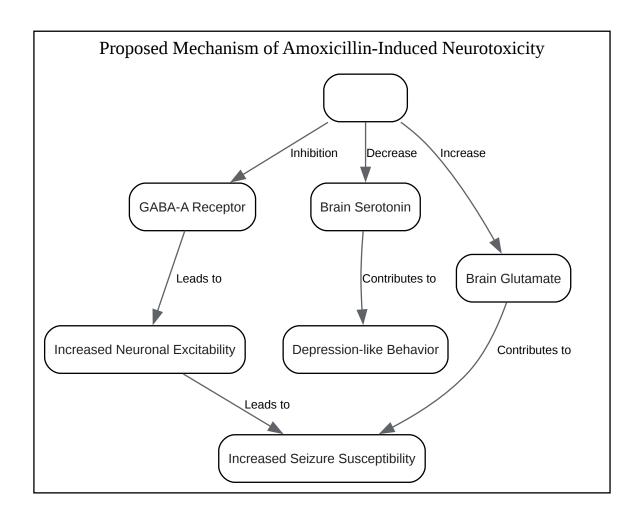
Visualizations



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Caption: Experimental workflow for assessing amoxicillin-induced neurotoxicity in juvenile rats.





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